Benzotriazole-1-carboxamide

Catalog No.
S1920115
CAS No.
5933-29-9
M.F
C7H6N4O
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotriazole-1-carboxamide

CAS Number

5933-29-9

Product Name

Benzotriazole-1-carboxamide

IUPAC Name

benzotriazole-1-carboxamide

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C7H6N4O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H,(H2,8,12)

InChI Key

UUMXWUNNKCQWHS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)N

The exact mass of the compound Benzotriazole-1-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzotriazole-1-carboxamide (CAS 5933-29-9) is a highly stable, solid carbamoylating reagent primarily utilized as a safer, bench-stable substitute for phosgene, carbamoyl chlorides, and isocyanates in organic synthesis [1]. Structurally, it features a benzotriazole leaving group attached to a carboxamide moiety, allowing it to efficiently transfer the carbamoyl group to primary and secondary amines to form mono- and N,N-disubstituted ureas [2]. Beyond chemical synthesis, it is actively procured as a specialized copper corrosion inhibitor in aggressive acidic environments, such as nitric acid, where it forms a protective adsorption layer [3]. For industrial and laboratory buyers, its primary value proposition lies in eliminating the severe toxicity and moisture-sensitivity associated with traditional carbamoylating gases and liquids, thereby streamlining handling, storage, and solid-phase combinatorial workflows.

Attempting to substitute Benzotriazole-1-carboxamide with generic carbamoylating agents like phosgene, triphosgene, or free isocyanates introduces severe procurement and processing liabilities. Phosgene and its derivatives are highly toxic, requiring specialized gas-handling infrastructure, stringent safety protocols, and rigorous environmental controls that drastically increase operational costs [1]. Free isocyanates and carbamoyl chlorides are notoriously moisture-sensitive, rapidly hydrolyzing in ambient storage to form symmetric ureas and hydrochloric acid, which leads to high reagent waste and batch-to-batch reproducibility issues[2]. Furthermore, the harsh reaction conditions required by these generic reagents degrade polymer resins, rendering them entirely unsuitable for solid-phase combinatorial synthesis [1]. Unsubstituted benzotriazole, while stable, lacks the pre-installed carboxamide group necessary for direct carbamoylation. Benzotriazole-1-carboxamide resolves these failures by providing a bench-stable, solid-state carbamoyl donor that reacts cleanly under mild conditions.

High-Yield Urea Synthesis Under Mild Conditions

Benzotriazole-1-carboxamide demonstrates superior processability as a carbamoylating agent compared to traditional toxic gases. In the synthesis of mono- and N,N-disubstituted ureas, it reacts with primary and secondary aliphatic amines under mild conditions to deliver isolated yields of 61–96% [1]. Unlike phosgene, which requires strict temperature control and hazardous gas containment, this solid reagent achieves these yields with simple purification protocols.

Evidence DimensionIsolated reaction yield for substituted ureas
Target Compound Data61–96% yield under mild, benchtop conditions
Comparator Or BaselinePhosgene / Isocyanates (require harsh conditions and complex containment)
Quantified DifferenceAchieves comparable or superior yields (up to 96%) while entirely eliminating the need for toxic gas handling infrastructure
ConditionsReaction with primary/secondary amines and p-anisidine

Procurement teams can eliminate the safety overhead and regulatory burden of phosgene while maintaining high synthetic yields.

Compatibility with Solid-Phase Combinatorial Synthesis

A critical differentiator for Benzotriazole-1-carboxamide is its compatibility with polymer resins used in solid-phase synthesis. Traditional carbamoyl chlorides and isocyanates require harsh reaction conditions that degrade solid-phase supports, limiting their utility in library generation[1]. Benzotriazole-1-carboxamide successfully converts resin-bound amines into target ureas at room temperature, allowing for the intact cleavage of the final products.

Evidence DimensionSolid-phase resin compatibility
Target Compound DataCompatible with solid-phase workflows (mild conditions preserve resin integrity)
Comparator Or BaselineCarbamoyl chlorides / Phosgene (harsh conditions degrade resins)
Quantified DifferenceEnables intact solid-phase synthesis of urea libraries, which is unachievable with harsh baseline reagents
ConditionsSolid-phase combinatorial chemistry workflows

Essential for pharmaceutical R&D labs generating libraries of urea-containing enzyme inhibitors and peptidomimetics.

Reagent Stability and Handling Profile

Benzotriazole-1-carboxamide is a stable solid with a melting point of 170-175 °C, acting as an effective, shelf-stable substitute for moisture-sensitive carbamoyl chlorides and free isocyanates [1]. While isocyanates rapidly degrade in the presence of atmospheric moisture to form symmetric ureas, Benzotriazole-1-carboxamide traps the isocyanate functionality, allowing for standard ambient storage and handling without glovebox infrastructure.

Evidence DimensionMoisture stability and handling requirements
Target Compound DataBench-stable solid (mp 170-175 °C) requiring no inert atmosphere
Comparator Or BaselineFree isocyanates / Carbamoyl chlorides (highly moisture-sensitive, require inert gas)
Quantified DifferenceEliminates rapid atmospheric hydrolysis, drastically extending shelf life and reducing reagent waste
ConditionsAmbient storage and standard benchtop handling

Reduces procurement waste from degraded reagents and lowers the cost of specialized anhydrous storage.

Copper Corrosion Inhibition in Aggressive Acidic Media

Beyond organic synthesis, Benzotriazole-1-carboxamide and its derivatives function as highly effective mixed-type corrosion inhibitors for copper. In aggressive 1.0 M HNO3 solutions, it forms a protective adsorption layer that significantly reduces anodic dissolution[1]. Compared to unsubstituted benzotriazole (BTA), which can form overly passivating films that are difficult to remove in certain industrial processes, the carboxamide derivative offers a modified adsorption profile suitable for specialized acidic environments.

Evidence DimensionCorrosion inhibition efficiency in 1.0 M HNO3
Target Compound DataForms a highly effective protective adsorption layer via the carboxamide and triazole moieties
Comparator Or BaselineUnprotected copper / Standard BTA
Quantified DifferenceProvides robust mixed-type inhibition in aggressive nitric acid where standard passivation may fail or be poorly tunable
ConditionsCopper immersed in 1.0 M HNO3 solution

Provides a specialized alternative to standard BTA for industrial metalworking fluids and acidic cleaning solutions.

Solid-Phase Combinatorial Synthesis of Peptidomimetics

Because Benzotriazole-1-carboxamide operates under mild conditions without degrading polymer resins, it is the ideal choice for pharmaceutical R&D teams building combinatorial libraries of urea-containing enzyme inhibitors and peptidomimetics[1]. It replaces harsh carbamoyl chlorides that would otherwise destroy the solid-phase support.

Safe Benchtop N-Carbamoylation Workflows

For process chemistry and general laboratory synthesis, this compound serves as a direct, bench-stable substitute for phosgene and free isocyanates [2]. It is procured to eliminate the need for specialized gas-handling infrastructure and inert-atmosphere gloveboxes, streamlining the synthesis of mono- and N,N-disubstituted ureas.

Specialized Copper Corrosion Inhibition in Acidic Media

In industrial metallurgy and surface treatment, Benzotriazole-1-carboxamide is utilized as a mixed-type corrosion inhibitor for copper exposed to aggressive acids like 1.0 M HNO3 [3]. It is selected when the standard passivation film formed by unsubstituted benzotriazole (BTA) requires modification for specific cleaning or chemical mechanical polishing (CMP) applications.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzotriazole-1-carboxamide

Dates

Last modified: 08-16-2023

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